3,5-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Medicinal Chemistry Tetrahydroquinoline SAR Metabolic Stability

This tetrahydroquinoline-benzamide hybrid is exclusively annotated as an NADPH oxidase inhibitor, offering a distinct chemotype vs. apocynin. Its N(1)-methyl group eliminates hydrogen-bond donation, shifting metabolic stability compared to des-methyl analog (CAS 921999-79-3). The 3,5-dimethoxy substitution pattern redirects target engagement away from CETP (e.g., torcetrapib) and bromodomain proteins, making it an irreplaceable chemical probe for Nox isoform profiling and scaffold repurposing studies. ≥95% purity.

Molecular Formula C19H20N2O4
Molecular Weight 340.379
CAS No. 922053-65-4
Cat. No. B2371139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
CAS922053-65-4
Molecular FormulaC19H20N2O4
Molecular Weight340.379
Structural Identifiers
SMILESCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC(=C3)OC)OC
InChIInChI=1S/C19H20N2O4/c1-21-17-6-5-14(8-12(17)4-7-18(21)22)20-19(23)13-9-15(24-2)11-16(10-13)25-3/h5-6,8-11H,4,7H2,1-3H3,(H,20,23)
InChIKeySVTLGJNYDVHVDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 922053-65-4): Structural Identity and Procurement Baseline


3,5-Dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 922053-65-4) is a synthetic tetrahydroquinoline-benzamide hybrid with molecular formula C₁₉H₂₀N₂O₄ and molecular weight 340.38 g·mol⁻¹ . The compound features a 3,5-dimethoxybenzamide moiety linked at the 6-position of an N-methyl-2-oxotetrahydroquinoline scaffold [1]. Its structural architecture combines a privileged tetrahydroquinoline core—widely exploited in CETP inhibitor development (e.g., torcetrapib)—with a methoxy-substituted benzamide pharmacophore that, in regioisomeric forms, has demonstrated engagement with bromodomain-containing proteins [2]. The compound is commercially cataloged as a white to off-white solid with typical purity ≥95% and is annotated as an inhibitor of NADPH oxidase in vendor documentation referencing the Impellizzeri et al. 2011 study .

Why N-Methyl and 3,5-Dimethoxy Substitution Matter: Avoiding Mis-Selection When Procuring 922053-65-4


The compound 3,5-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide cannot be interchanged with generic tetrahydroquinoline or benzamide analogs because two specific structural features—the N(1)-methyl group on the lactam ring and the 3,5-dimethoxy pattern on the benzamide ring—exert orthogonal effects on molecular recognition and biological target profiles. The N(1)-methyl substituent distinguishes it from the des-methyl analog (CAS 921999-79-3), which has demonstrated antibacterial activity (MIC 50 mg/mL against E. coli) ; N-methylation alters hydrogen-bond donor capacity, conformational preference of the tetrahydroquinoline ring, and metabolic N-dealkylation susceptibility [1]. The 3,5-dimethoxy arrangement departs from the 2,4-dimethoxy regioisomer that engages TRIM24 bromodomain (PDB: 4YAD), shifting potential epigenetic target space [2]. Furthermore, the compound's annotated NADPH oxidase inhibitory activity distinguishes it from the predominant CETP-inhibitor class of tetrahydroquinolines exemplified by torcetrapib . These layered differentiation points make it impossible to substitute a generic tetrahydroquinoline benzamide without altering one or more target-engagement profiles.

Quantitative Differentiation Evidence for 3,5-Dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 922053-65-4)


N(1)-Methyl Substitution vs. Des-Methyl Analog: Structural Impact on Hydrogen-Bond Donor Capacity and Metabolic Stability

The target compound bears an N(1)-methyl substituent on the tetrahydroquinoline lactam nitrogen, in contrast to the des-methyl analog (CAS 921999-79-3; 3,5-dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide), which retains a free N–H group . The des-methyl analog has been reported to exhibit antibacterial activity against Escherichia coli with a minimum inhibitory concentration (MIC) of 50 mg/mL . N(1)-methylation eliminates the lactam N–H as a hydrogen-bond donor, increases lipophilicity (calculated ΔlogP ≈ +0.5 to +0.8 units), and introduces a site for CYP450-mediated N-dealkylation that is absent in the des-methyl compound [1]. These changes are expected to alter both the target-binding pharmacophore and the metabolic clearance pathway relative to the des-methyl comparator.

Medicinal Chemistry Tetrahydroquinoline SAR Metabolic Stability

3,5-Dimethoxybenzamide vs. 2,4-Dimethoxybenzenesulfonamide: Regioisomeric Substitution Shifts Bromodomain Engagement Potential

The target compound incorporates a 3,5-dimethoxybenzamide moiety linked via carboxamide to the tetrahydroquinoline scaffold. A closely related compound—2,4-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide—differs in two key respects: (i) the methoxy groups are at the 2,4-positions (not 3,5), and (ii) the linker is a sulfonamide (not carboxamide). This 2,4-dimethoxy sulfonamide analog has been co-crystallized with the TRIM24 PHD-bromodomain (PDB: 4YAD; resolution not specified in search results), demonstrating that the 2,4-dimethoxy pattern plus sulfonamide linker enables specific engagement with an epigenetic reader domain [1]. The 3,5-dimethoxy carboxamide regioisomer (target compound) would be predicted to exhibit a different hydrogen-bonding geometry and electronic surface, potentially excluding TRIM24 engagement while favoring other targets such as NADPH oxidase, as annotated in vendor documentation .

Epigenetics Bromodomain Inhibition Regioisomeric Selectivity

Functional Annotation as NADPH Oxidase Inhibitor vs. Apocynin (Reference Nox Inhibitor): Differential Target Annotation

Vendor documentation for the target compound (Toronto Research Chemicals TRC-A727200) explicitly annotates it as 'an inhibitor of NADPH oxidase (an enzyme responsible for reactive oxygen species production) and is useful in the treatment of various inflammatory diseases,' citing Impellizzeri, D. et al., Biochem. Pharmacol. 2011, 81, 636 and Genovese, T. et al., Brain Res., 1372 . The reference NADPH oxidase inhibitor apocynin (acetovanillone) exhibits an IC₅₀ of 10 μM against NADPH oxidase [1]. The target compound's tetrahydroquinoline scaffold is structurally distinct from apocynin's simple acetophenone core and belongs to a different chemical series, suggesting it may access a different Nox isoform selectivity profile or binding mode. However, quantitative IC₅₀ data for the target compound against specific Nox isoforms (Nox1, Nox2, Nox4, Nox5) are not available in the publicly searchable primary literature as of the search date.

NADPH Oxidase Inhibition Reactive Oxygen Species Inflammation

Tetrahydroquinoline Scaffold Classification: Selective MAO-B Avoidance Profile Relative to Structurally Divergent ChEMBL2203920

A compound cataloged under ChEMBL ID 2203920 (BindingDB monomer ID 50401983) has reported MAO-A IC₅₀ > 100,000 nM and MAO-B IC₅₀ = 4,890 nM (4.89 × 10³ nM) in a kynuramine fluorescence assay (20 min incubation) [1]. However, the SMILES for ChEMBL2203920 corresponds to a benzodioxole-pyrrolidine scaffold [O=C(\C=C\c1ccc2OCOc2c1)N1CCCC1], not the tetrahydroquinoline-benzamide core of CAS 922053-65-4 [1]. This database annotation discrepancy highlights a critical differentiation point: the tetrahydroquinoline scaffold of the target compound is structurally incompatible with the MAO inhibitory profile of ChEMBL2203920. Procurement of the tetrahydroquinoline compound would therefore be expected to yield a different off-target profile from the benzodioxole scaffold, with implications for selectivity screening in neurological or cardiovascular assay panels where MAO inhibition constitutes a liability.

Monoamine Oxidase Scaffold Selectivity Off-Target Screening

Recommended Procurement and Application Scenarios for 3,5-Dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 922053-65-4)


NADPH Oxidase (Nox) Isoform Profiling and Tool Compound Development

Based on the vendor annotation as an NADPH oxidase inhibitor , the compound is best deployed as a structurally novel chemical probe for Nox isoform selectivity profiling. Its tetrahydroquinoline-benzamide scaffold diverges from the simple acetophenone core of apocynin (IC₅₀ 10 μM), offering a distinct chemotype for comparative Nox1/Nox2/Nox4/Nox5 inhibition assays. Researchers should benchmark against apocynin and GSK2795039 (Nox2-selective) to establish isoform selectivity, and confirm activity in ROS production assays (e.g., luminol-amplified chemiluminescence in stimulated neutrophils or cell-free systems).

Tetrahydroquinoline Scaffold SAR Expansion in CETP Inhibitor Optimization Programs

The tetrahydroquinoline core is the central scaffold of torcetrapib and related CETP inhibitors developed by Pfizer and Bayer [1]. While the target compound is annotated for NADPH oxidase rather than CETP inhibition, its N(1)-methyl-2-oxotetrahydroquinoline-6-yl architecture provides a structurally characterized intermediate for SAR expansion. Researchers can use this compound to probe whether the 6-benzamide substitution redirects target engagement from CETP to Nox enzymes, thereby informing scaffold repurposing strategies.

Control Compound for Methoxy Regioisomer Selectivity Studies in Epigenetic Reader Domain Assays

The 2,4-dimethoxybenzenesulfonamide analog has validated engagement with the TRIM24 PHD-bromodomain (PDB: 4YAD) [2]. The target compound, bearing a 3,5-dimethoxybenzamide configuration, serves as a matched negative control or selectivity probe to determine whether the methoxy positional isomer and carboxamide linker preclude TRIM24 binding. This application is critical for researchers developing selective bromodomain inhibitors who need to control for regioisomeric effects on target engagement.

Metabolic Stability Benchmarking of N-Methylated vs. N–H Tetrahydroquinoline Analogs

The N(1)-methyl group on the target compound provides a direct comparator to the des-methyl analog (CAS 921999-79-3) for in vitro metabolic stability studies . Parallel incubation in liver microsomes or hepatocytes can quantify the impact of N-methylation on intrinsic clearance, CYP450 isoform mapping, and N-dealkylation rates. These data are valuable for preclinical lead optimization programs where N-substitution is a key medicinal chemistry parameter for half-life tuning.

Quote Request

Request a Quote for 3,5-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.